molecular formula C18H22N2O2 B1529508 N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide CAS No. 1020055-13-3

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide

Cat. No.: B1529508
CAS No.: 1020055-13-3
M. Wt: 298.4 g/mol
InChI Key: WVLCVNRPMMJGAC-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methylphenyl ring and an isobutoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide typically involves the reaction of 4-amino-2-methylphenol with 3-isobutoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzamide structure can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-4-chlorobenzamide
  • N-(4-Amino-2-methylphenyl)-3-methoxybenzamide
  • N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide

Uniqueness

N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(10-16)18(21)20-17-8-7-15(19)9-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLCVNRPMMJGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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